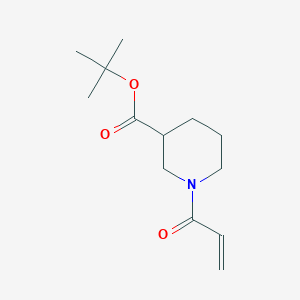![molecular formula C21H23N3O3S B2829012 N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683766-06-5](/img/structure/B2829012.png)
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine (such as N-cyclohexyl-N-methylamine) with a sulfonyl chloride derivative.
Coupling with Benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Introduction of the Cyanophenyl Group:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific conditions and reagents used can vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways essential for the survival of pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known antimicrobial agent.
N-(2-cyanophenyl)-4-(N-methylsulfamoyl)benzamide: A structurally similar compound with potential differences in activity and specificity.
Uniqueness
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is unique due to the presence of the cyclohexyl and cyanophenyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24(18-8-3-2-4-9-18)28(26,27)19-13-11-16(12-14-19)21(25)23-20-10-6-5-7-17(20)15-22/h5-7,10-14,18H,2-4,8-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPWNSLAPPHZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)
![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)


![4-{2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2828944.png)
![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)
![[(4-BUTYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2828947.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2828948.png)
![9-(4-methoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2828949.png)

